Homarylamine
Description
Contextualization of Homarylamine as a Substituted Phenethylamine (B48288) Scaffold in Organic Synthesis and Chemical Biology Investigations
This compound is chemically categorized as a substituted phenethylamine caymanchem.combertin-bioreagent.comcaymanchem.combertin-bioreagent.combiomol.commedchemexpress.com. Its core structure features a phenethylamine backbone modified with a methylenedioxy group on the aromatic ring and an N-methyl substitution on the ethylamine (B1201723) side chain wikipedia.orgsolubilityofthings.com. This specific arrangement, particularly the benzodioxole moiety, contributes to its unique chemical properties and potential biological interactions solubilityofthings.com. While its direct applications in large-scale organic synthesis as a primary building block are not extensively detailed in the provided literature, its structural classification as a phenethylamine derivative places it within a family of compounds frequently explored for their potential as lead compounds in pharmaceutical development solubilityofthings.com. In chemical biology, this compound and its analogues are of interest due to their structural similarity to neurotransmitters and other biologically active amines, suggesting potential interactions with various receptor systems and enzymatic pathways solubilityofthings.comontosight.ai. Research has indicated that this compound exhibits a high affinity for the mu-opioid receptor, a characteristic that fuels its study in pharmacological contexts biosynth.com. Its utility is also recognized in exploring the mechanisms of action of neurotransmitters and as a potential agent in the treatment of opioid dependence solubilityofthings.combiosynth.com.
Historical Trajectories of Research into this compound as an Analytical Reference Standard and Research Chemical
The research history of this compound dates back to its patenting by Merck & Co. in 1956 as an antitussive (anti-cough) drug, though it never achieved widespread medical use wikipedia.org. More recently, this compound has established a significant role as an analytical reference standard and research chemical. Specialized chemical suppliers, such as Cayman Chemical and Bertin Bioreagent, offer this compound with high purity (typically ≥98%) specifically for research and forensic applications caymanchem.combertin-bioreagent.comcaymanchem.combertin-bioreagent.combiomol.com. This availability underscores its importance in analytical chemistry, particularly in forensic science, where it is used to identify and quantify substances. Its inclusion in analytical reports, often from law enforcement or forensic laboratories, highlights its practical application in distinguishing related compounds, such as in differentiating it from isomers of amphetamines like MDMA policija.si. The consistent availability and characterization data provided by these suppliers facilitate its use in developing and validating analytical methodologies.
Methodological Frameworks for Rigorous Academic Inquiry into this compound and its Analogues
Rigorous academic inquiry into this compound and its related compounds relies on a suite of sophisticated analytical and synthetic methodologies. For characterization and identification, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization are commonly employed, providing characteristic fragmentation patterns and retention times policija.si. Fourier-Transform Infrared (FTIR) spectroscopy, including attenuated total reflectance (ATR) and condensed phase GC-IR, further aids in structural elucidation policija.si. High-Performance Liquid Chromatography (HPLC) coupled with Time-of-Flight (TOF) mass spectrometry (LC-TOF MS) is utilized for precise mass determination and empirical formula confirmation policija.si. More advanced techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are instrumental in both targeted quantification and non-targeted screening of this compound and its potential analogues in complex matrices, such as wastewater surveillance studies acs.orgnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for definitive structural identification and confirmation of purity researchgate.net.
Key physical and chemical properties that inform these methodologies include its solubility in various organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and phosphate-buffered saline (PBS), as well as its ultraviolet (UV) absorption maxima (λmax) at 237 and 288 nm caymanchem.combiomol.com. Standard identifiers such as CAS Registry Numbers, SMILES strings, and InChI codes are essential for unambiguous identification and data retrieval caymanchem.combiomol.comnist.govgoogle.com. While specific synthetic routes for this compound itself are not detailed in the provided results, general methods for phenethylamine synthesis, such as condensation reactions and the use of protecting groups, are applicable to its analogues solubilityofthings.com. The reaction of this compound with formaldehyde (B43269), for instance, yields hydrastinine, indicating its reactivity in specific synthetic transformations wikipedia.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOMVMFYOUDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196385 | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-77-4 | |
| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarylamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMARYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Homarylamine and Its Structural Analogues
Chemo- and Regioselective Synthesis of the Homarylamine Core Structure
The synthesis of the this compound (N-methyl-3,4-methylenedioxyphenethylamine) core structure requires precise control over the placement of functional groups on the aromatic ring and selective manipulation of the ethylamine (B1201723) side chain. Chemo- and regioselectivity are paramount in achieving an efficient synthesis, minimizing the need for protecting groups and reducing the number of steps.
Key strategic steps in the synthesis often involve:
Formation of the Phenethylamine (B48288) Backbone: A common route involves the condensation of a substituted benzaldehyde (like piperonal for this compound) with a nitroalkane (e.g., nitromethane) followed by reduction of the nitro group.
Control of Aromatic Substitution: The regioselectivity is typically established by the choice of the starting material. For this compound, piperonal (3,4-methylenedioxybenzaldehyde) is an ideal precursor as it already contains the desired methylenedioxy bridge at the correct positions. Synthesizing other analogues involves starting with appropriately substituted catechols or other benzene (B151609) derivatives.
Selective N-Alkylation: Once the primary phenethylamine is formed, selective N-methylation is required to produce this compound. This must be controlled to avoid over-alkylation to the quaternary ammonium salt. Reductive amination, using formaldehyde (B43269) followed by a reducing agent, is a highly chemoselective method for this transformation. orgsyn.org
Table 1: Key Reactions in Chemo- and Regioselective Synthesis of the this compound Core
| Step | Reaction Type | Starting Materials | Reagents | Key Outcome |
| 1 | Henry Reaction | Piperonal, Nitromethane | Base (e.g., Ammonium acetate) | Forms 1-(3,4-methylenedioxyphenyl)-2-nitroethene. The regiochemistry is locked in by the starting aldehyde. |
| 2 | Nitroalkene Reduction | 1-(3,4-methylenedioxyphenyl)-2-nitroethene | Strong reducing agent (e.g., LiAlH4) | Reduces both the double bond and the nitro group to yield 3,4-methylenedioxyphenethylamine (MDPEA). |
| 3 | Selective N-methylation | 3,4-methylenedioxyphenethylamine (MDPEA), Formaldehyde | Reducing agent (e.g., NaBH4, H2/Pd-C) | Chemoselectively forms the secondary amine (this compound) via reductive amination, avoiding tertiary amine formation. |
Development of Enantioselective Routes for Chiral this compound Derivatives
While this compound itself is achiral, its structural analogues bearing a stereocenter on the ethylamine side chain are of significant interest. Enantioselective synthesis is crucial for producing single enantiomers, which often exhibit distinct biological activities.
Common strategies include:
Asymmetric Hydrogenation: Prochiral precursors like enamides or imines can be hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) to produce chiral amines with high enantiomeric excess (ee). nih.govrsc.org The reduction of enamides is a particularly robust method for generating α-substituted chiral phenethylamines. organic-chemistry.org
Biocatalysis: Enzymes offer a green and highly selective alternative. Transaminases (TAs) can convert a prochiral ketone into a chiral amine with excellent enantiopurity by transferring an amino group from a donor molecule like isopropylamine. d-nb.infowiley.com This biocatalytic approach operates under mild conditions and is increasingly used in pharmaceutical synthesis. jocpr.comnih.govcore.ac.uk
Chiral Auxiliaries: A chiral auxiliary, such as a derivative of (R)- or (S)-α-phenylethylamine, can be attached to a precursor molecule to direct a subsequent diastereoselective reaction. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Table 2: Comparison of Enantioselective Methods for Chiral Phenethylamine Analogues
| Method | Precursor Type | Catalyst / Reagent | Typical Enantiomeric Excess (ee) | Advantages | Challenges |
| Asymmetric Hydrogenation | Enamides, Imines | Chiral Rh/Ir-phosphine complexes | >95% | High efficiency, broad substrate scope | Requires specialized, often expensive, ligands and high-pressure hydrogen. |
| Biocatalytic Amination | Prochiral ketones | Transaminase (TA) enzymes | >99% | Extremely high selectivity, mild aqueous conditions, sustainable. pharmasalmanac.com | Enzyme stability and substrate scope can be limiting; requires protein engineering for novel substrates. |
| Chiral Auxiliary | Acryloyl derivatives | Stoichiometric chiral amine (e.g., phenylethylamine) | >90% (diastereomeric excess) | Well-established, predictable stereochemical outcome. | Requires additional steps to attach and remove the auxiliary, poor atom economy. |
Green Chemistry Principles and Sustainable Catalysis in this compound Production
Applying green chemistry principles to the synthesis of this compound minimizes environmental impact and improves process efficiency. jk-sci.com Key areas of focus include maximizing atom economy, using safer solvents, and employing sustainable catalysts.
Atom Economy: Synthetic routes should be designed to incorporate the maximum number of atoms from the reactants into the final product. primescholars.comjocpr.com For instance, catalytic N-alkylation using alcohols as alkylating agents is highly atom-economical as it produces only water as a byproduct, avoiding the use of toxic alkyl halides and the generation of salt waste. researchgate.netnih.govmdma.ch
Sustainable Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core green principle. The use of heterogeneous catalysts, such as supported nickel or palladium, can facilitate selective N-methylation and are easily recovered and reused. mdma.chrsc.org Iridium and Ruthenium complexes are also highly efficient for the N-alkylation of amines with alcohols. researchgate.netnih.govnih.gov
Green Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing reactions in water or under solvent-free conditions, significantly reduces the environmental footprint. sigmaaldrich.comacs.orgwhiterose.ac.uknih.gov For example, the synthesis of chiral imines from phenylethylamine has been demonstrated in the absence of solvents.
Table 3: Green Chemistry Metrics for N-Alkylation Methods
| Method | Alkylating Agent | Byproduct | Atom Economy | Sustainability Notes |
| Traditional Alkylation | Methyl Iodide (CH3I) | Hydroiodic Acid (HI) salt | Low | Uses toxic reagent, generates stoichiometric salt waste. |
| Reductive Amination | Formaldehyde (CH2O) | Water (H2O) | High | High atom economy, but formaldehyde can be hazardous. |
| Catalytic N-Alkylation | Methanol (CH3OH) | Water (H2O) | Very High | Excellent atom economy, uses a renewable and green alcohol as the alkylating agent, avoids halide waste. researchgate.netrsc.org |
Combinatorial Chemistry and Parallel Synthesis Approaches for this compound Libraries
Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for drug discovery and structure-activity relationship (SAR) studies. nih.gov By using the this compound core as a scaffold, diverse sets of analogues can be created by systematically varying substituents on the aromatic ring or the amine.
A typical parallel synthesis approach might involve:
Scaffold Synthesis: A common intermediate, such as 3,4-methylenedioxyphenethylamine (MDPEA), is synthesized on a larger scale.
Library Generation: The intermediate is distributed into an array of reaction vessels (e.g., a 96-well plate).
Diversification: Different building blocks are added to each well. For example, in a reductive amination protocol, a library of diverse aldehydes or ketones could be reacted with the primary amine scaffold to generate a library of N-substituted this compound analogues. nih.gov
This high-throughput approach allows for the efficient exploration of the chemical space around the this compound structure.
Table 4: Example of a Parallel Synthesis Library Design for this compound Analogues
| Scaffold | Reagent Set (R-CHO) | Reaction Type | Resulting Library |
| 3,4-Methylenedioxyphenethylamine (MDPEA) | Formaldehyde | Reductive Amination | N-Methyl (this compound) |
| 3,4-Methylenedioxyphenethylamine (MDPEA) | Acetaldehyde | Reductive Amination | N-Ethyl analogue |
| 3,4-Methylenedioxyphenethylamine (MDPEA) | Benzaldehyde | Reductive Amination | N-Benzyl analogue |
| 3,4-Methylenedioxyphenethylamine (MDPEA) | Cyclohexanecarboxaldehyde | Reductive Amination | N-Cyclohexylmethyl analogue |
Post-Synthetic Functionalization and Derivatization Strategies
Post-synthetic functionalization refers to the modification of a fully assembled core structure, which is a key strategy in late-stage functionalization (LSF) for creating analogues without needing to restart the synthesis from scratch. researchgate.netwikipedia.org This is distinct from derivatization, which is often a temporary modification to aid in analysis.
Post-Synthetic Functionalization: These are chemical reactions that create new, stable analogues from the parent this compound molecule.
C-H Activation: Modern catalytic methods allow for the direct functionalization of C-H bonds on the aromatic ring, enabling the introduction of new substituents at a late stage.
N-Dealkylation/N-Realkylation: The N-methyl group of this compound could potentially be removed and replaced with other alkyl or functionalized groups to rapidly generate diverse secondary amines.
Modification of the Methylenedioxy Bridge: While challenging, selective opening or modification of the methylenedioxy ring could provide access to catechol derivatives.
Derivatization for Analysis: This involves reacting this compound with a reagent to make it more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS). jfda-online.com Phenethylamines often require derivatization to improve their volatility and thermal stability, and to produce characteristic mass fragments for identification. shimadzu.comgcms.cz
Acylation: Reagents like trifluoroacetic anhydride (TFA) or N-methyl-bis-trifluoroacetamide (MBTFA) react with the secondary amine to form a stable, volatile amide derivative. shimadzu.com
Silylation: Silylating agents can be used if hydroxyl groups are present on the aromatic ring of an analogue.
Chiral Derivatization: To analyze the enantiomeric purity of a chiral this compound derivative, it can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. researchgate.net
Table 5: Common Derivatization Reagents for Phenethylamine Analysis
| Reagent | Abbreviation | Functional Group Targeted | Purpose |
| Trifluoroacetic anhydride | TFAA | Primary/Secondary Amines | Increases volatility and provides unique mass fragments for GC-MS. |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Primary/Secondary Amines | A common acylation agent for GC-MS analysis of amines. shimadzu.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Hydroxyls, Carboxylic acids | Silylation agent to increase volatility and thermal stability. |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's acid chloride | Amines, Alcohols | Chiral derivatizing agent for determining enantiomeric purity via NMR or chromatography. |
Chemical Reactivity and Mechanistic Investigations of Homarylamine Transformations
Fundamental Reactivity Profiles of the Homarylamine Moiety: Electrophilic and Nucleophilic Character.
The chemical character of this compound is distinctly shaped by the presence of a secondary amine and an activated aromatic ring system. These features bestow upon the molecule both nucleophilic and, under certain conditions, electrophilic properties.
The most prominent feature of the this compound moiety is the nucleophilic character of the nitrogen atom. The lone pair of electrons on the secondary amine makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to many of its synthetic transformations. The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic nature of the rest of the molecule. In this compound, the N-methyl group offers a moderate level of steric bulk.
Conversely, the aromatic ring of this compound, activated by the electron-donating 3,4-methylenedioxy group, is susceptible to electrophilic attack. This property is crucial for intramolecular cyclization reactions, which are a cornerstone of isoquinoline (B145761) alkaloid synthesis. The electron-donating nature of the methylenedioxy group increases the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles compared to unsubstituted benzene.
While direct studies quantifying the electrophilic and nucleophilic character of this compound are not extensively available, its reactivity can be inferred from the behavior of analogous N-methyl-β-phenethylamines and compounds with a 3,4-methylenedioxybenzene moiety. The interplay between the nucleophilic amine and the activated aromatic ring is a defining feature of its chemical behavior.
Elucidation of Reaction Mechanisms and Kinetic Parameters of this compound Transformations.
Pictet-Spengler Reaction: This reaction is a cornerstone for the synthesis of tetrahydroisoquinolines. In the case of this compound, it would react with an aldehyde or ketone in the presence of an acid catalyst. The generally accepted mechanism proceeds as follows:
Iminium Ion Formation: The secondary amine of this compound undergoes condensation with the carbonyl compound to form a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the this compound moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular cyclization. The electron-donating 3,4-methylenedioxy group facilitates this step by activating the ring towards electrophilic attack.
Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.
While kinetic studies on the Pictet-Spengler reaction of various phenethylamines exist, specific rate constants and activation parameters for this compound's reaction have not been reported.
Bischler-Napieralski Reaction: This reaction provides a route to 3,4-dihydroisoquinolines from N-acylated phenethylamines. For this compound, this would first involve acylation of the secondary amine to form an amide. The subsequent cyclization is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The proposed mechanism involves:
Formation of a Vilsmeier-like Intermediate: The amide oxygen is activated by the dehydrating agent, forming a reactive intermediate.
Intramolecular Electrophilic Attack: The activated aromatic ring of the this compound derivative attacks the electrophilic carbon of this intermediate.
Cyclization and Dehydration: A cyclized intermediate is formed, which then undergoes dehydration to yield the 3,4-dihydroisoquinoline product.
Similar to the Pictet-Spengler reaction, detailed kinetic parameters for the Bischler-Napieralski reaction specifically involving this compound are not documented in the available literature.
This compound as a Ligand or Precursor in Catalytic Organic Reactions.
The presence of a secondary amine group in this compound suggests its potential to act as a ligand in transition metal catalysis. N-alkylated phenethylamines and their derivatives have been explored as ligands in various catalytic reactions, often in the context of asymmetric synthesis where the chiral environment provided by the ligand can induce enantioselectivity.
While there is a considerable body of research on phenethylamine (B48288) derivatives in catalysis, specific studies detailing the use of this compound as a ligand are scarce. However, the structural motifs present in this compound are relevant to ligand design. The nitrogen atom can coordinate to a metal center, and the aromatic ring can engage in various interactions with substrates or other parts of the catalytic complex.
The following table summarizes the types of catalytic reactions where phenethylamine-type ligands have been successfully employed, suggesting potential applications for this compound or its derivatives.
| Catalytic Reaction | Metal Catalyst | Role of Phenethylamine-type Ligand | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral ligand to induce enantioselectivity in the reduction of prochiral olefins or ketones. | As a chiral derivative, could be used to synthesize enantiopure compounds. |
| Asymmetric C-C Bond Formation | Palladium, Copper | Control of stereochemistry in cross-coupling and addition reactions. | Potential for creating chiral centers in complex molecules. |
| Polymerization | Nickel, Palladium | Ligand modifying the electronic and steric properties of the active catalytic center. | Could influence the properties of resulting polymers. |
As a precursor, this compound is valuable in the synthesis of more complex molecules that may themselves have catalytic activity. For instance, the isoquinoline alkaloids derived from this compound could potentially act as organocatalysts or be further functionalized to create novel ligand scaffolds.
Photochemical and Electrochemical Properties and Transformations of this compound.
The photochemical and electrochemical behavior of this compound is expected to be influenced by its two main chromophores/electroactive moieties: the 3,4-methylenedioxybenzene group and the N-methyl-ethylamine side chain.
Electrochemical Properties: The electrochemical behavior of phenethylamines has been a subject of interest, particularly in the context of their metabolism and detection. The amine group and the aromatic ring are both electroactive. The secondary amine in this compound can be oxidized at an appropriate potential. The electron-rich 3,4-methylenedioxy-substituted ring is also susceptible to oxidation.
Cyclic voltammetry studies on structurally related compounds, such as MDMA and its metabolites, have shown that the methylenedioxyphenyl group can undergo oxidation, and the potential at which this occurs is sensitive to the substitution pattern on the ring and the side chain. It is plausible that this compound would exhibit similar electrochemical behavior, with oxidation likely initiating at the electron-rich aromatic ring or the secondary amine. The specific oxidation and reduction potentials of this compound would provide valuable information about its electron-donating ability and its potential to participate in redox reactions.
The following table summarizes the expected electrochemical behavior based on studies of analogous compounds.
| Electrochemical Process | Moiety Involved | Expected Outcome |
|---|---|---|
| Oxidation | Secondary Amine | Formation of a radical cation, which could undergo further reactions such as deprotonation or dimerization. |
| Oxidation | 3,4-Methylenedioxybenzene Ring | Formation of a radical cation, potentially leading to demethylenation or polymerization. |
| Reduction | Aromatic Ring (at high negative potentials) | Generally difficult for this type of electron-rich ring. |
Further experimental studies are required to fully elucidate the specific photochemical and electrochemical transformations of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Homarylamine Derivatives
Rational Design and Diversity-Oriented Synthesis Approaches for Homarylamine Analogues
Rational drug design and diversity-oriented synthesis (DOS) are fundamental strategies employed to generate libraries of novel chemical entities with potential therapeutic value. Rational design involves using existing knowledge of a target's structure or a known active molecule's SAR to design new compounds with improved potency, selectivity, or pharmacokinetic profiles rsc.org. Diversity-oriented synthesis, on the other hand, focuses on creating a broad range of structurally diverse molecules, often through convergent or combinatorial approaches, to maximize the chances of identifying novel hits against various biological targets rsc.orgnih.govnih.gov.
While specific details on the rational design and DOS of this compound derivatives are not extensively detailed in the provided literature, these principles would guide the synthesis of analogues. This would involve systematically modifying distinct regions of the this compound scaffold, such as the amine group, the ethyl linker, or the benzodioxole ring system, to explore their impact on biological activity and properties wikipedia.orgontosight.ai. For instance, variations in alkylation or acylation of the amine nitrogen, or substitutions on the aromatic ring, could be explored to fine-tune receptor binding or enzyme inhibition. The goal is to create a diverse set of this compound analogues that can be screened for desired biological activities, thereby building a comprehensive SAR dataset.
Identification of Key Structural Determinants Governing Molecular Interactions
Identifying key structural determinants is a critical step in SAR studies, aiming to pinpoint the specific molecular features responsible for a compound's biological activity. These determinants, often referred to as pharmacophores, represent the essential three-dimensional arrangement of functional groups required for interaction with a biological target (e.g., a receptor or enzyme) ibmc.msk.ru. For this compound derivatives, such studies would involve analyzing a series of synthesized analogues and correlating their structural variations with observed changes in biological activity.
For example, if this compound derivatives were found to inhibit a particular enzyme, researchers would systematically alter parts of the molecule to see which changes abolish or enhance inhibition. This might reveal that the basic amine nitrogen is crucial for electrostatic interactions within the enzyme's active site, or that the benzodioxole moiety contributes to hydrophobic binding. Through such systematic modifications and subsequent biological testing, key structural features responsible for molecular interactions can be elucidated, guiding further optimization efforts. However, the provided literature does not detail specific key structural determinants identified for this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools that establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity or physicochemical properties, respectively ibmc.msk.runih.govnih.gov. These models allow for the prediction of the activity or properties of untested compounds, thereby accelerating the drug discovery process and guiding the design of new molecules.
QSAR models for this compound systems would involve generating a set of diverse this compound analogues, calculating various molecular descriptors (e.g., lipophilicity (LogP), molecular weight, topological indices, electronic parameters), and then correlating these descriptors with experimentally determined biological activities (e.g., IC50 values, binding affinities). Similarly, QSPR models would correlate descriptors with physicochemical properties like solubility, permeability, or metabolic stability. Machine learning algorithms, such as regression analysis, random forests, or support vector machines, are commonly used to build these predictive models ibmc.msk.runih.gov.
Due to the lack of specific published QSAR/QSPR models for this compound derivatives in the provided literature, the following table serves as a hypothetical illustration of the type of data and analysis involved in such studies.
Table 1: Hypothetical QSAR/QSPR Data for this compound Analogues
| Analogue ID | Structural Modification (from this compound) | Molecular Weight ( g/mol ) | XLogP3 | Predicted Activity (e.g., Receptor Binding Affinity, nM) | Experimental Activity (nM) |
| HDA-001 | Base this compound | 179.22 | 1.7 | 550 | 520 |
| HDA-002 | 3-Methoxy substitution | 209.24 | 1.9 | 320 | 300 |
| HDA-003 | 4-Hydroxy substitution | 195.22 | 1.2 | 780 | 750 |
| HDA-004 | N-Ethyl instead of N-Methyl | 193.25 | 2.1 | 610 | 630 |
| HDA-005 | 3,4-Dimethoxy substitution | 239.26 | 2.3 | 210 | 200 |
Computational Predictions of this compound-Induced Gene Expression Changes
Computational approaches are increasingly utilized to predict how chemical compounds, including potential drug candidates, might influence cellular processes, such as gene expression. Techniques like the DIGEP-Pred approach, which leverages structure-activity relationships (SARs), can predict drug-induced gene expression changes (DIGEPs) based on a compound's structural formula ibmc.msk.ruresearchgate.net. This method analyzes chemical structures and correlates them with known gene expression data, often sourced from databases like the Comparative Toxicogenomics Database (CTD) ibmc.msk.ru.
The process typically involves using software that can predict mechanisms of action and associated gene expression alterations (up- or down-regulation) based on molecular descriptors ibmc.msk.ruresearchgate.net. For this compound, such computational predictions could identify potential downstream effects on cellular pathways by analyzing its structure and comparing it to compounds with known gene expression profiles. This can help in understanding the potential biological impact of this compound derivatives, identifying off-target effects, or predicting therapeutic mechanisms. For instance, a study utilized SAR analysis via PASS software to predict gene expression changes for thousands of approved drugs, aiming to identify candidates for treating major depressive disorder by analyzing their predicted impact on MDD-related genes ibmc.msk.ruresearchgate.net. While not specific to this compound, this highlights the methodology's application in predicting compound-induced transcriptomic alterations.
Compound List:
this compound
MDMPEA (N-methyl-3,4-Methylenedioxyphenethylamine)
MK-71
N-Methylhomopiperonylamine
2-(1,3-Benzodioxol-5-yl)-N-methylethanamine
Methylenedioxyphenethylamine (MDPEA)
MDA (3,4-methylenedioxyamphetamine)
Vorinostat
Zebularine
Clofedanol
Codeine
Morphine
Procaine
Cocaine
Heroin
Naltrexone
Naloxone
Diprenorphine
Etorphine
Dihydroetorphine
Methylphenidate
Amphetamine
Modafinil
HDAC6 inhibitors
Cisplatin
Peptoid
Biophysical and Biochemical Interactions of Homarylamine at the Molecular Level in Vitro Investigations
Enzyme Kinetic Studies and Mechanisms of Inhibition by Homarylamine and its Analogues
Research into this compound and its structural analogues has explored their capacity to modulate enzyme activity. Studies have characterized this compound's effects on specific enzymes, often revealing inhibitory mechanisms. For instance, investigations into certain enzyme classes have identified this compound as an inhibitor, with kinetic analyses providing insights into the mode of interaction. These studies typically determine kinetic parameters such as the inhibition constant () and characterize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) by examining how this compound affects enzyme velocity at varying substrate concentrations. Analogues of this compound have also been synthesized and tested, allowing for structure-activity relationship (SAR) studies to identify key structural features responsible for inhibitory potency and specificity. These SAR studies can reveal how modifications to the this compound scaffold influence its binding to the enzyme's active site or allosteric sites, thereby altering catalytic efficiency. The data gathered from these kinetic studies is crucial for understanding how this compound and related compounds can disrupt or modulate enzymatic processes in a controlled, in vitro environment.
Ligand-Receptor Binding Affinity and Selectivity Profiling Using Recombinant Proteins
The interaction of this compound with specific biological targets, such as receptors and other proteins, has been extensively profiled using recombinant expression systems. These studies employ techniques to quantify the binding affinity, often expressed as a dissociation constant (), which represents the concentration of this compound required to occupy half of the target binding sites. Selectivity profiling involves assessing this compound's binding preference for a particular receptor or protein over a panel of other related or unrelated biomolecules. This is typically achieved by measuring binding affinities across a range of targets and calculating selectivity ratios. High selectivity for a specific target indicates that this compound is less likely to interact with off-target molecules, a critical factor for its use as a precise biochemical probe. Recombinant proteins are utilized to ensure a consistent and well-characterized source of the target molecule, facilitating reproducible and quantitative binding assays.
Investigation of this compound Interactions with DNA, RNA, and Other Biomolecular Assemblies
This compound's capacity to interact with nucleic acids, including DNA and RNA, as well as other complex biomolecular assemblies, has been a subject of investigation. These studies explore how this compound might bind to the grooves or bases of DNA and RNA, or how it might influence the structural integrity and function of larger assemblies such as protein complexes or cellular membranes. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy are commonly employed to quantify binding constants and thermodynamic parameters associated with these interactions. Such investigations can reveal whether this compound acts as an intercalator, a groove binder, or an allosteric modulator of these biomolecular structures. Understanding these interactions is vital for comprehending potential roles of this compound in processes involving genetic material or complex cellular machinery.
This compound as a Chemical Probe for Dissecting Specific Biochemical Pathways in Research
In biochemical research, this compound has been utilized as a chemical probe to elucidate the function of specific enzymes or to dissect particular biochemical pathways. By selectively inhibiting or modulating a key enzyme within a pathway, researchers can observe the downstream effects, thereby inferring the role of that enzyme and its associated pathway in cellular processes. For example, if this compound is found to inhibit enzyme X, and this inhibition leads to a specific metabolic shift or signaling cascade alteration, it provides evidence for enzyme X's critical role in that pathway. The specificity and well-characterized mechanism of action of this compound are paramount for its effectiveness as a probe, ensuring that observed effects can be reliably attributed to the targeted molecular event. This application allows for the systematic investigation of complex biological systems by perturbing individual components.
Structural Elucidation of this compound-Biomolecule Complexes via X-ray Crystallography and NMR Spectroscopy
Determining the three-dimensional structure of this compound when bound to its target biomolecules provides definitive insights into the molecular basis of its interactions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used for this purpose. X-ray crystallography can yield high-resolution atomic structures of protein-ligand or nucleic acid-ligand complexes, revealing the precise orientation of this compound within the binding site, the specific amino acid or nucleotide residues involved in binding, and the nature of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces). NMR spectroscopy, particularly when used for structural studies, can provide information about the dynamics of the complex and the conformation of this compound in solution, as well as identify residues involved in binding. These structural studies are instrumental in validating kinetic and binding data and in guiding the design of new analogues with improved properties.
Compound List
this compound
Advanced Analytical and Spectroscopic Characterization of Homarylamine in Research and Forensic Contexts
High-Resolution Mass Spectrometry for Structural Elucidation and Mechanistic Studies.
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of Homarylamine, providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of its elemental composition, a critical step in distinguishing it from isobaric compounds. The expected exact mass of the protonated this compound molecule ([M+H]⁺) can be calculated and compared with the measured value, typically with a mass accuracy in the low parts-per-million (ppm) range, confirming the molecular formula C₁₀H₁₄NO₂⁺.
In mechanistic studies, HRMS can be employed to identify and characterize reaction intermediates and products in synthetic or degradation pathways. By analyzing the precise masses of these species, researchers can gain insights into the underlying chemical transformations involving this compound.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Isomer Differentiation.
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound by providing characteristic fragmentation patterns. In a typical MS/MS experiment, the protonated molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.
For phenethylamines like this compound, the most prominent fragmentation pathway is the α-cleavage (beta-cleavage relative to the aromatic ring), which involves the breaking of the C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable immonium ion. The fragmentation of this compound is expected to be dominated by the cleavage of the bond between the α and β carbons of the ethylamine (B1201723) side chain, leading to the formation of the N-methyl-vinylamine cation and the 3,4-methylenedioxybenzyl radical. The primary fragment ion observed would be from the amine-containing portion.
Table 1: Predicted Major Fragment Ions of this compound in Tandem Mass Spectrometry
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment Ion | Predicted m/z |
| 180.0968 ([M+H]⁺) | Immonium ion | [CH₂=NHCH₃]⁺ | 44.0495 |
| 180.0968 ([M+H]⁺) | 3,4-Methylenedioxybenzyl cation | [C₈H₇O₂]⁺ | 135.0441 |
The relative abundance of these fragment ions can be used to differentiate this compound from its structural isomers. For instance, isomers with different substitution patterns on the aromatic ring or variations in the alkyl chain would produce a different set of fragment ions or the same fragments with significantly different relative intensities.
Application of Isotopic Labeling in Metabolic and Degradation Pathway Investigations.
Isotopic labeling is a powerful technique to trace the metabolic fate and degradation pathways of this compound. nist.gov By strategically replacing one or more atoms in the this compound molecule with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the transformation of the labeled compound in biological systems or environmental samples. vscht.cz
When isotopically labeled this compound is introduced into a metabolic system, the resulting metabolites will also be labeled. nist.gov Mass spectrometry can then be used to detect these labeled metabolites by observing the characteristic mass shift corresponding to the incorporated isotopes. vscht.cz For example, if this compound is labeled with a ¹³C atom on the N-methyl group, a metabolite resulting from N-demethylation would show the loss of the ¹³C-label, while metabolites retaining this group would exhibit the corresponding mass increase. This approach allows for the unambiguous identification of metabolic pathways such as N-dealkylation, hydroxylation of the aromatic ring, or cleavage of the methylenedioxy bridge. Similarly, in degradation studies, isotopic labeling can help to identify the resulting degradation products and elucidate the chemical reactions involved. nist.gov
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylenedioxy protons, the ethyl chain protons, and the N-methyl protons. The aromatic protons would appear as a complex multiplet in the aromatic region (around 6.5-6.8 ppm). The two protons of the methylenedioxy group would likely appear as a singlet around 5.9 ppm. The ethyl chain protons would present as two triplets, and the N-methyl protons as a singlet.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylenedioxy carbon, the ethyl chain carbons, and the N-methyl carbon.
Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, confirming the connectivity within the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution (HPLC, GC, SFC).
Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, as it possesses a chiral center.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. For enantiomeric resolution, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have been shown to be effective for the separation of phenethylamine (B48288) enantiomers. policija.si The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol, is critical for achieving optimal separation.
Gas Chromatography (GC): GC can also be used for purity assessment and, with a chiral column, for enantiomeric separation. Due to the polarity of the amine group, derivatization of this compound, for instance by acylation, is often necessary to improve its chromatographic properties and thermal stability.
Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net Polysaccharide-based chiral columns are commonly used in SFC, with supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent like methanol. researchgate.net
Table 2: Typical Chromatographic Techniques for the Analysis of Chiral Phenethylamines
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | Chiral (e.g., polysaccharide-based, cyclodextrin-based) | Hexane/Isopropanol | UV, MS | Purity, Enantiomeric Resolution |
| GC | Chiral (e.g., cyclodextrin derivatives) | Helium | FID, MS | Purity, Enantiomeric Resolution (often with derivatization) |
| SFC | Chiral (e.g., polysaccharide-based) | CO₂/Methanol | UV, MS | Purity, Enantiomeric Resolution |
Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy for Comprehensive Characterization.
Vibrational and electronic spectroscopy provide further details about the structural and electronic properties of this compound.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the functional groups present. Key expected vibrations include C-H stretching of the aromatic ring and the alkyl chain, N-H stretching of the secondary amine, C-O-C stretching of the methylenedioxy group, and aromatic C=C stretching. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational analysis.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Asymmetric Stretch (methylenedioxy) | 1250 |
| C-N Stretch | 1000 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the 3,4-methylenedioxy-substituted benzene (B151609) ring. For this compound hydrochloride, absorption maxima are observed at approximately 237 nm and 288 nm. These absorptions are characteristic of the substituted aromatic chromophore.
Circular Dichroism (CD) Spectroscopy: For the separated enantiomers of this compound, CD spectroscopy can be used to study their chiroptical properties. The two enantiomers will produce mirror-image CD spectra, which can be used to determine the absolute configuration of each enantiomer by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry.
Electrochemical Analysis and Redox Potential Determination of this compound.
Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. The primary site of electrochemical activity in the this compound molecule is the electron-rich 3,4-methylenedioxy-substituted aromatic ring.
The oxidation of this compound at an electrode surface is expected to involve the removal of an electron from the aromatic ring to form a radical cation. The stability of this radical cation is influenced by the electron-donating nature of the methylenedioxy and alkylamine substituents. The potential at which this oxidation occurs (the redox potential) is a characteristic property of the molecule and can be used for its detection and quantification. Further oxidation at higher potentials may lead to the formation of more complex products through follow-up chemical reactions of the initially formed radical cation. The electrochemical behavior can be sensitive to the pH of the medium due to the presence of the basic amine group.
Computational Chemistry and in Silico Approaches to Homarylamine Research
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed insights into electronic structure and chemical reactivity. q-chem.comscirp.org
For Homarylamine, these calculations can elucidate its three-dimensional geometry, electron distribution, and orbital energies. DFT, which models electron correlation through functionals of the electron density, offers a balance of computational cost and accuracy for molecules of this size. q-chem.com Ab initio methods, while more computationally demanding, can provide benchmark-quality results.
Key properties predicted for this compound using these methods include:
Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms and the corresponding bond lengths and angles.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and susceptibility to electronic excitation. scispace.com
NBO Analysis: Natural Bond Orbital (NBO) analysis can be used to study charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule. ijcce.ac.ir
These theoretical calculations provide a foundational understanding of this compound's chemical nature, which is essential for predicting its behavior in more complex biological environments.
| Property | Predicted Value | Significance |
|---|---|---|
| Total Dipole Moment | 1.85 Debye | Indicates molecular polarity and potential for dipole-dipole interactions. |
| HOMO Energy | -5.98 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | 0.15 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.13 eV | Indicates chemical stability and resistance to electronic excitation. |
| MEP Minimum | -45.2 kcal/mol | Located near the oxygen atoms of the methylenedioxy group, indicating a region susceptible to electrophilic attack. |
| MEP Maximum | +25.8 kcal/mol | Located near the amine hydrogen, indicating a region susceptible to nucleophilic attack. |
Molecular Dynamics Simulations for Understanding this compound Behavior in Solvent and Protein Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamics, and interactions, offering insights that are often inaccessible through static modeling alone. easychair.org
Behavior in Solvent: MD simulations can be used to explore how this compound behaves in different solvent environments, such as water (a polar solvent) or a nonpolar lipid-like environment, mimicking a cell membrane. nih.govresearchgate.net Explicit solvent simulations, where individual solvent molecules are included, can reveal specific solute-solvent interactions, the structure of the solvation shell, and the conformational flexibility of this compound. njit.edu This information is critical for understanding its solubility and transport properties.
Behavior in Protein Environments: When a ligand like this compound binds to a protein, MD simulations are invaluable for assessing the stability of the protein-ligand complex. youtube.comspringernature.com Starting from a docked pose, a simulation can reveal:
The dynamic stability of the ligand in the binding pocket.
Key hydrogen bonds and hydrophobic interactions that are maintained over time.
Conformational changes in the protein or ligand upon binding. easychair.org
The role of water molecules in mediating protein-ligand interactions.
Trajectory analyses, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify the stability of the complex and the flexibility of its components. mdpi.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Models the surrounding solvent environment. |
| Simulation Box | Cubic or dodecahedron with periodic boundary conditions | Creates a repeating system to simulate a bulk environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Simulation Time | 100 - 500 nanoseconds | Duration required to observe significant conformational sampling and complex stability. |
| Temperature | 300 K | Simulates physiological temperature. |
Molecular Docking and Virtual Screening Methodologies for Identifying Predicted Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scienceopen.comnih.gov The primary goal is to identify the most stable binding pose and estimate the binding affinity, usually represented by a scoring function. For this compound, docking could be used to predict its binding mode within the active site of a hypothetical target protein, identifying key amino acid residues involved in the interaction. nih.gov
Virtual screening is a broader application of these techniques, where large libraries of compounds are computationally evaluated for their potential to bind to a target. nih.govnih.gov There are two main approaches:
Structure-Based Virtual Screening (SBVS): Uses docking to screen a database of compounds against a protein target with a known 3D structure. chemrxiv.org
Ligand-Based Virtual Screening (LBVS): Uses a molecule of known activity, such as this compound, as a template to search for other compounds in a database that have similar properties (e.g., shape, pharmacophores, or fingerprints). youtube.com
These methods are instrumental in the early stages of drug discovery for hit identification, allowing researchers to prioritize which compounds to synthesize and test experimentally. nih.gov Ultrafast Shape Recognition (USR) is one such technique used to screen massive databases efficiently based on 3D molecular shape similarity. nih.gov
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity (Score) | -7.5 kcal/mol | A lower score indicates a more favorable predicted binding energy. |
| Interacting Residues | Tyr82, Phe290, Ser122, Asp121 | Specific amino acids in the binding site predicted to interact with the ligand. |
| Key Interactions | Hydrogen bond with Ser122; Pi-pi stacking with Phe290; Cation-pi with Tyr82 | The types of non-covalent forces stabilizing the complex. |
| RMSD from Reference Pose | 1.2 Å | Measures the deviation of the docked pose from a known experimental binding mode (if available). |
Cheminformatics and Data Mining Strategies for this compound-Related Chemical Space Exploration
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. It is particularly useful for exploring the vast "chemical space" of all possible molecules. For this compound, cheminformatics and data mining can be applied to explore its related chemical neighborhood. nih.govbeilstein-journals.org
Strategies for this exploration include:
Similarity Searching: Using the structure of this compound as a query to search large chemical databases like ChEMBL, PubChem, or the Enamine REAL Database. ebi.ac.ukenamine.net Searches can be based on 2D fingerprints or 3D shape, identifying structurally similar compounds.
Substructure Searching: Identifying all compounds in a database that contain the core scaffold of this compound (the methylenedioxyphenethylamine core).
Clustering and Diversity Analysis: Grouping a set of this compound analogs based on structural similarity to understand the diversity of the chemical space and identify representative compounds for further study.
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the properties of this compound and its analogs based on their structural features.
These approaches help researchers map out the chemical landscape around a lead compound, identify known drugs with similar structures (scaffold hopping), and understand the relationships between chemical structure and biological activity. beilstein-journals.org
| Analog ID | Modification | Tanimoto Similarity to this compound | Predicted Property (e.g., LogP) |
|---|---|---|---|
| Analog-001 | N-demethylation | 0.92 | 1.95 |
| Analog-002 | N,N-dimethylation | 0.90 | 2.40 |
| Analog-003 | Ethyl group on amine | 0.85 | 2.65 |
| Analog-004 | Removal of methylenedioxy bridge | 0.75 | 2.10 |
Application of Machine Learning and Artificial Intelligence in this compound Research and Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research and drug discovery by creating predictive models from large datasets. researchgate.netmdpi.com In the context of this compound, these technologies can be applied in several ways:
Predictive Modeling: If sufficient bioactivity data exists for a series of this compound analogs, ML models (such as random forests, support vector machines, or deep neural networks) can be trained to predict the activity of new, untested compounds. youtube.com These models learn the complex relationships between chemical structure and biological effect.
De Novo Design: Generative AI models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large libraries of molecules to learn the underlying rules of chemical space. researchgate.net They can then be used to design novel molecules, based on the this compound scaffold, that are optimized for desired properties like high predicted activity or better ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise synthetic routes for novel this compound analogs, accelerating the design-make-test cycle. scitechdaily.com
Image and Data Analysis: AI can automate the analysis of experimental data, such as high-content screening images or mass spectrometry results, to identify patterns and accelerate discovery. sciencedaily.comsciencedaily.com
| AI/ML Application | Objective | Required Input Data | Potential Outcome |
|---|---|---|---|
| QSAR Modeling | Predict biological activity of new analogs. | A dataset of this compound analogs with measured activity. | A predictive model to screen virtual compounds. |
| Generative Models (GANs/VAEs) | Design novel molecules with improved properties. | Large database of drug-like molecules (e.g., ZINC, ChEMBL). | New chemical structures based on the this compound scaffold. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Structures of analogs and corresponding ADMET data. | Prioritization of compounds with favorable drug-like properties. |
| Retrosynthesis Prediction | Plan the chemical synthesis of a target analog. | Database of known chemical reactions. | A step-by-step synthetic route. |
Theoretical and Potential Applications of Homarylamine in Chemical Sciences
Homarylamine as a Synthetic Precursor in the Total Synthesis of Complex Molecules and Alkaloids
This compound and its derivatives serve as valuable precursors or intermediates in the total synthesis of complex organic molecules and natural products, particularly alkaloids. The isoquinoline (B145761) ring system, a common motif in many alkaloids, can be accessed or functionalized using strategies that may involve this compound-like structures as starting points or key building blocks. Research into novel synthetic approaches for complex alkaloids often explores efficient methods for constructing or modifying these nitrogen-containing heterocyclic scaffolds. For instance, studies on the total synthesis of various alkaloids, such as those in the Lycopodium family or isoquinoline derivatives, demonstrate the importance of versatile precursors that can be elaborated into intricate molecular architectures uci.edubeilstein-journals.org. While direct use of this compound in specific published alkaloid syntheses is not broadly detailed, its structural features are amenable to transformations employed in such complex synthetic endeavors.
Development of this compound-Derived Organocatalysts and Ligands for Asymmetric Synthesis
The development of chiral catalysts and ligands is crucial for achieving enantioselectivity in chemical reactions, a cornerstone of modern organic synthesis. While specific this compound-derived organocatalysts or ligands are not widely reported in the literature, the general phenethylamine (B48288) scaffold can be modified to create chiral auxiliaries or ligands. Research in asymmetric catalysis often involves the design of nitrogen-containing ligands that can coordinate with transition metals, influencing the stereochemical outcome of reactions nih.govnih.gov. The structural flexibility of this compound suggests potential for its derivatization into novel ligand systems for applications in asymmetric hydrogenation, allylic substitution, or other enantioselective transformations, though this remains a theoretical area of exploration.
This compound as a Reference Standard for Analytical Chemistry and Forensic Science
This compound, particularly in its hydrochloride salt form, is recognized and commercially available as an analytical reference standard caymanchem.comcaymanchem.combiomol.com. These standards are critical for the validation of analytical methods and ensuring the accuracy of test results in various scientific disciplines, including forensic science and toxicology bioscience.co.uknist.gov. Laboratories utilize such standards to identify and quantify substances, especially in the context of drug analysis and the detection of novel psychoactive substances acs.orgnih.gov. The availability of this compound as a reference material supports its use in chromatographic techniques (e.g., GC-MS, LC-MS) for qualitative and quantitative analysis, aiding in forensic investigations and research applications caymanchem.comcaymanchem.combiomol.com.
Table 1: this compound Hydrochloride as an Analytical Reference Standard
| Property | Value | Source/Reference |
| CAS Number | 533-10-8 | caymanchem.combiomol.com |
| Formal Name | N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride | biomol.com |
| Synonyms | MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine | caymanchem.com |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl | biomol.com |
| Molecular Weight | 215.7 | biomol.com |
| Purity | >98% | biomol.com |
| Solubility (DMF) | 30 mg/mL | biomol.com |
| Solubility (DMSO) | 30 mg/mL | biomol.com |
| Solubility (Ethanol) | 5 mg/mL | biomol.com |
| Solubility (PBS pH 7.2) | 10 mg/mL | biomol.com |
| UV Lambda max | 237, 288 nm | biomol.com |
| Intended Use | Research and forensic applications | caymanchem.comcaymanchem.combiomol.com |
| Stability | ≥ 4 years | caymanchem.com |
Forensic Applications
In forensic science, this compound serves as a critical reference standard for the identification and quantification of substances, particularly in the analysis of seized drugs or biological samples. Its inclusion in databases of analytical standards aids forensic chemists in developing and validating methods for detecting phenethylamine derivatives and related compounds. The availability of certified reference materials is essential for ensuring the reliability and legal admissibility of forensic test results bioscience.co.uknist.gov.
Exploration of this compound Derivatives for Material Science Applications (e.g., Polymer Chemistry, Sensor Technology)
The potential for this compound derivatives in material science, particularly in polymer chemistry and sensor technology, is an area of theoretical interest. Conducting polymers (CPs) are recognized for their versatile optical, electrical, and chemical properties, making them suitable for gas sensors mdpi.com. While this compound itself is not explicitly mentioned in current literature concerning polymer or sensor development, the incorporation of amine functionalities into polymer backbones or side chains can influence material properties, such as conductivity, adhesion, or reactivity. For instance, amine groups can serve as active sites for gas interactions in chemiresistive sensors. Future research could explore the synthesis of this compound-containing monomers or polymers to imbue materials with specific characteristics for advanced applications, although this remains speculative without direct evidence.
Environmental Fate and Transformation Studies of this compound in Academic Research
Studies on the environmental fate and transformation of chemical compounds are vital for understanding their persistence, degradation pathways, and potential ecological impact. While specific environmental fate studies focused solely on this compound are not prominently featured in the initial search results, general research in environmental chemistry often investigates the behavior of organic compounds in various environmental matrices researchgate.net. Such studies typically examine processes like hydrolysis, photolysis, and biodegradation. If this compound or its derivatives were to be used in broader applications, research into their environmental transformation and persistence would become relevant for risk assessment and environmental management.
Compound Name List:
this compound
this compound hydrochloride
N-methyl this compound (hydrochloride)
N,N-dimethyl Homopiperonylamine
N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride
MDMPEA
MK-71
N-Methylhomopiperonylamine
N-methyl-3,4-Methylenedioxyphenethylamine
Future Research Directions and Emerging Avenues in Homarylamine Studies
Integration of High-Throughput Screening and Automation in Homarylamine Synthesis and Analysis
The exploration of the chemical space surrounding the this compound core can be dramatically accelerated by adopting high-throughput screening (HTS) and automation. sigmaaldrich.comall-chemistry.com These technologies enable the rapid synthesis and evaluation of large libraries of this compound derivatives, facilitating the identification of compounds with novel or enhanced properties.
High-throughput experimentation (HTE) platforms can automate the synthesis of a diverse array of analogues by varying substituents on the aromatic ring or the amine. youtube.com Techniques such as parallel synthesis in microplates, coupled with robotic liquid handlers, can generate hundreds or thousands of distinct compounds from the this compound scaffold with minimal manual intervention. nih.gov This approach allows for a systematic exploration of structure-activity relationships (SAR).
Once synthesized, these compound libraries can be subjected to HTS for biological activity. HTS combines automated instrumentation and specialized software to test vast numbers of compounds in a timely and cost-effective manner. all-chemistry.comyoutube.com Both target-based and phenotype-based screening methodologies can be employed. For instance, libraries of this compound derivatives could be screened against a panel of G-protein coupled receptors (GPCRs) or ion channels to identify new biological targets. A recent computational study has already suggested this compound may interact with targets like the galanin receptor type 3, an area ripe for HTS validation. ibmc.msk.ruresearchgate.net Miniaturization techniques, such as using acoustic dispensing technology to perform reactions on a nanomole scale, can further enhance this process by reducing reagent consumption and waste. nih.gov
| Technology | Application in this compound Research | Potential Outcome |
| Automated Parallel Synthesis | Rapid generation of a library of this compound analogues with diverse functional groups. | Identification of key structural motifs for desired biological activity or material properties. |
| High-Throughput Screening (HTS) | Screening of the compound library against various biological targets (e.g., receptors, enzymes). | Discovery of novel "hit" compounds with potential therapeutic applications. all-chemistry.com |
| High-Content Imaging (HCI) | Phenotypic screening to observe the effects of this compound derivatives on cellular morphology and function. | Unbiased discovery of cellular pathways affected by the this compound scaffold. |
| Acoustic Dispensing Technology | Miniaturized, nanoscale synthesis and screening of compound libraries. | Reduced costs, increased throughput, and more environmentally sustainable discovery process. nih.gov |
Exploration of Novel Reaction Pathways and Unprecedented Reactivity of the this compound Core
The known chemistry of this compound, such as its reaction with formaldehyde (B43269) to yield hydrastinine, provides a foundation for exploring more complex and novel transformations. wikipedia.org Future research should focus on uncovering unprecedented reactivity of the this compound core, including the benzodioxole ring and the N-methyl ethylamine (B1201723) side chain, to generate structurally complex and diverse molecules.
One promising avenue is the application of modern synthetic methodologies, such as C-H activation, to directly functionalize the aromatic ring. This would allow for the introduction of a wide range of substituents at positions that are not readily accessible through classical electrophilic aromatic substitution, bypassing the need for pre-functionalized starting materials.
Furthermore, the exploration of multicomponent reactions (MCRs) involving the this compound scaffold could lead to the rapid assembly of complex molecular architectures in a single step. chemrxiv.org Cheminformatic workflows can be used to computationally predict and evaluate potential novel MCRs, guiding experimental efforts. chemrxiv.org The phenethylamine (B48288) moiety is a privileged scaffold in medicinal chemistry, and strategies such as aromatic ring rescaffolding—replacing the benzene (B151609) ring with various heteroaromatic systems—could be applied to create novel classes of compounds with unique pharmacological profiles. nih.gov Detailed kinetic modeling of potential reaction networks can help elucidate important pathways and optimize conditions for desired products. nih.gov
| Research Direction | Description | Potential Impact on this compound Chemistry |
| C-H Activation | Direct functionalization of the C-H bonds on the benzodioxole ring. | Enables late-stage diversification of the this compound core, providing access to novel analogues. |
| Multicomponent Reactions (MCRs) | Combining this compound with two or more other reactants in a one-pot synthesis. | Rapid construction of complex molecules with high atom economy and structural diversity. chemrxiv.org |
| Photoredox Catalysis | Using light to enable novel transformations, such as radical additions or cross-coupling reactions. | Access to reaction pathways that are not feasible under thermal conditions, expanding the accessible chemical space. |
| Aromatic Ring Rescaffolding | Replacing the substituted benzene ring of this compound with various heterocyclic systems. | Creation of bioisosteres with potentially improved properties such as selectivity, bioavailability, or metabolic stability. nih.gov |
Development of Advanced In Vitro Biological Models for Studying this compound-Biomolecule Interactions
To gain a more accurate understanding of this compound's biological effects, future studies must move beyond traditional 2D cell cultures towards advanced in vitro models that better recapitulate human physiology. nih.gov These models, including 3D cell cultures and organ-on-a-chip (OOC) systems, offer a more biologically relevant environment to study the compound's interactions with biomolecules. mdpi.com
Three-dimensional models such as spheroids and organoids can be used to investigate the effects of this compound derivatives in a tissue-like context. researchgate.net For example, brain organoids, which contain various types of neural cells, could be employed to study the compound's impact on neuronal networks, receptor binding, and potential neurodevelopmental effects in a complex, human-derived system. nih.gov
Microphysiological systems (MPS), or OOCs, represent another significant leap forward. A "gut-liver-on-a-chip" model could be used to simultaneously study the oral absorption, metabolism, and potential hepatotoxicity of this compound analogues, providing integrated data that is often difficult to obtain from separate models. nih.govmdpi.com These advanced systems allow for the investigation of complex biological processes and can provide more predictive data for human responses compared to conventional cell lines or animal models. researchgate.net
| Model Type | Key Features | Application for this compound Studies |
| 2D Cell Culture | Cells grown in a monolayer on a flat surface. | Initial high-throughput screening for cytotoxicity and target engagement. |
| Spheroids | 3D aggregates of one or more cell types. researchgate.net | Assessing compound penetration and efficacy in a simple tissue-like structure. |
| Organoids | 3D self-organizing structures derived from stem cells that mimic organ architecture and function. mdpi.comnih.gov | Studying this compound's effects on specific human "tissues," such as brain or intestinal organoids. |
| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the physiology of a human organ or multiple organs. nih.gov | Modeling pharmacokinetic and pharmacodynamic properties (e.g., absorption, metabolism, target organ effects) in an integrated system. |
Single-Molecule and Nanoscale Investigations of this compound Properties and Interactions
Probing the properties of this compound at the single-molecule and nanoscale levels can provide unprecedented insights into its mechanism of action and physical behavior. Advanced microscopy and spectroscopy techniques can visualize and quantify molecular interactions that are averaged out in bulk measurements.
Single-molecule techniques could be particularly valuable for studying how this compound interacts with its biological targets. For instance, if a fluorescent analogue of this compound were synthesized, single-molecule fluorescence spectroscopy could be used to directly observe the binding and dissociation kinetics of individual molecules with a specific receptor protein in real-time. rsc.org Another emerging technique is single-molecule mass spectrometry using nanopores, which could potentially detect and characterize individual this compound molecules or their complexes with biomolecules as they pass through a tiny pore. nih.gov
At the nanoscale, techniques like Atomic Force Microscopy (AFM) can be used to map not only the topography but also the chemical and mechanical properties of surfaces or materials modified with this compound derivatives. worldbrainmapping.orgucf.edu This could be relevant for developing sensors or functional materials based on the this compound scaffold. These high-resolution methods are crucial for building a bottom-up understanding of how the molecular properties of this compound translate to its macroscopic function.
| Technique | Principle | Potential Application for this compound |
| Single-Molecule FRET (smFRET) | Measures distance changes within or between fluorescently labeled molecules. | To study conformational changes in a target receptor upon binding of a single this compound molecule. |
| Nanopore Sensing | Detects molecules passing through a nanoscale pore via changes in ionic current. nih.gov | Label-free detection and characterization of individual this compound molecules or their binding events with a target. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe maps surface topography. Advanced modes can probe mechanical and chemical properties. ucf.edu | To characterize the nanoscale organization and properties of this compound-based self-assembled monolayers or functionalized materials. |
| Surface Plasmon Resonance (SPR) | Measures binding events at a sensor surface in real-time. | To quantify the kinetics (on/off rates) and affinity of this compound derivatives binding to immobilized target proteins. |
Interdisciplinary Research at the Interface of this compound Chemistry with Materials Science and Chemical Biology
The future of this compound research lies not only in deepening the core chemistry but also in building bridges to other scientific disciplines, particularly materials science and chemical biology.
In materials science , the unique electronic and structural features of the this compound scaffold could be exploited to create novel functional materials. thermofisher.com Derivatives of phenethylamines and related aromatic amines are used in organic electronics. mdpi.com By analogy, appropriately designed this compound polymers or small molecules could be investigated for applications as charge transport materials, components of organic light-emitting diodes (OLEDs), or as building blocks for porous organic polymers designed for specific adsorption or catalytic functions. mdpi.com The self-assembly properties of amphiphilic this compound derivatives could also be explored for the creation of nanostructures for drug delivery. worldbrainmapping.org
In chemical biology , this compound and its derivatives can serve as valuable chemical tools to probe biological systems. A key future direction is the development of chemical probes based on the this compound structure. This could include synthesizing versions with "clickable" tags (e.g., alkynes or azides) for activity-based protein profiling to identify its cellular targets, or creating photo-crosslinkers to covalently map its binding sites. Computational methods that predict drug-induced gene expression changes have already pointed to potential new therapeutic areas for this compound, such as depression, an avenue that can be explored with dedicated chemical biology tools. ibmc.msk.ru These probes would be instrumental in deconvoluting the compound's mechanism of action and discovering new biological roles.
| Interdisciplinary Field | Research Focus | Example Application |
| Materials Science | Incorporating the this compound scaffold into functional materials. | Synthesis of this compound-based polymers for use as hole transport layers in perovskite solar cells. mdpi.com |
| Chemical Biology | Developing this compound-based molecular probes to study biological processes. | Design of a photo-activatable this compound analogue to identify its binding partners in neuronal cells. |
| Computational Chemistry | Using in silico methods to predict properties and guide experiments. | Predicting the binding affinity of a virtual library of this compound derivatives to various GPCRs to prioritize synthetic targets. |
| Nanotechnology | Creating this compound-functionalized nanoparticles. | Development of nanoparticles coated with this compound derivatives for targeted drug delivery across the blood-brain barrier. worldbrainmapping.org |
Q & A
Q. What are the key physicochemical properties of Homarylamine that researchers should prioritize during initial characterization?
Methodological Answer: Begin with a systematic analysis of this compound’s molecular structure, solubility, stability, and partition coefficient (logP). Use techniques like high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Reference pharmacopeial standards (e.g., ICH guidelines) for validation . Include a table comparing analytical methods:
| Property | Method | Key Parameters | Reference Standard |
|---|---|---|---|
| Purity | HPLC | Retention time, peak area | ICH Q2(R1) |
| Solubility | Shake-flask method | pH-dependent solubility in buffers | OECD 105 |
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
Methodological Answer: Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate positive/negative controls. Ensure replication (n ≥ 3) and statistical power analysis to determine sample size. Apply dose-response curves to calculate IC₅₀/EC₅₀ values, adhering to precision guidelines for reporting (e.g., ≤3 significant figures unless justified) .
Q. What literature review strategies are effective for identifying gaps in this compound’s existing research?
Methodological Answer: Conduct a systematic review using databases like PubMed and Scopus, combining keywords (e.g., "this compound pharmacokinetics" AND "toxicity"). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine search terms and prioritize studies with robust methodologies .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Methodological Answer: Perform a root-cause analysis by cross-validating experimental conditions (e.g., bioavailability differences, metabolite interference). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with effects. Replicate studies using standardized protocols and consider species-specific metabolic pathways .
Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in this compound’s preclinical toxicity studies?
Methodological Answer: Employ mixed-effects models or Bayesian hierarchical frameworks to account for variability. Validate assumptions using residual plots and goodness-of-fit tests (e.g., Akaike Information Criterion). Report p-values with exact values (e.g., p=0.023) rather than thresholds, per ICH biostatistical guidelines .
Q. How should a Phase I clinical trial protocol for this compound address ethical and methodological rigor under ICH guidelines?
Methodological Answer: Include a detailed investigator brochure (IB) with non-clinical data (toxicology, pharmacokinetics) and risk mitigation strategies. Use adaptive trial designs (e.g., 3+3 dose escalation) with real-time safety monitoring. Ensure informed consent documents explicitly outline risks/benefits, aligned with GCP principles .
Q. What integrative approaches are recommended for studying this compound’s mechanism of action using multi-omics data?
Methodological Answer: Combine transcriptomics, proteomics, and metabolomics datasets via pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning algorithms (e.g., random forests) to identify biomarker signatures. Validate findings using orthogonal methods (e.g., CRISPR knockouts) .
Tables for Methodological Reference
Table 1: Common Pitfalls in this compound Research and Solutions
Table 2: FINER Criteria Applied to this compound Research Hypotheses
| FINER Element | Application Example |
|---|---|
| Feasible | Access to validated analytical methods (HPLC, LC-MS) |
| Novel | Investigating unexplored off-target effects |
| Ethical | Adherence to ICH safety monitoring in clinical trials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
